1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Enzyme Inhibition Drug Discovery Inflammation

1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152549-00-2) is a member of the N1-benzyl, C5-isopropyl substituted pyrazole-4-carboxylic acid class. This compound is characterized by a molecular formula of C14H16N2O2, a molecular weight of 244.29 g/mol, and a reported melting point range of 153-155 °C.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1152549-00-2
Cat. No. B1517257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
CAS1152549-00-2
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)8-15-16(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)
InChIKeyBWJUAONMSYCAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1152549-00-2): A Structurally Defined Pyrazole-4-Carboxylic Acid Building Block


1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152549-00-2) is a member of the N1-benzyl, C5-isopropyl substituted pyrazole-4-carboxylic acid class [1]. This compound is characterized by a molecular formula of C14H16N2O2, a molecular weight of 244.29 g/mol, and a reported melting point range of 153-155 °C [2]. It is commercially available as a research chemical with a typical purity of 95% . Its structure has been fully characterized for the first time, with complete assignment of 1H and 13C NMR spectra and an X-ray crystal structure now available [3]. This combination of structural features and the availability of robust analytical characterization makes it a defined and reliable building block for medicinal chemistry and chemical biology applications.

1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: Why Substitution with Other In-Class Pyrazoles is Scientifically Unjustified


Generic substitution among pyrazole-4-carboxylic acid derivatives is not a viable strategy for maintaining experimental integrity. The N1-benzyl and C5-isopropyl substituents on the pyrazole core dictate a unique steric and electronic profile that directly impacts both its solid-state properties and its potential for specific molecular recognition [1]. This specific pattern of substitution is a key determinant of binding affinity to biological targets such as hematopoietic prostaglandin D synthase (HPGDS), where it displays an IC50 of 26 nM [2]. Replacing this compound with a simpler or differently substituted pyrazole, such as 1-phenyl-5-isopropyl-1H-pyrazole-4-carboxylic acid (CAS 116344-18-4) , or any of the numerous pyrazole-3-carboxylic acid derivatives [3], would result in a molecule with a completely different structure-activity relationship (SAR) profile, altered physicochemical properties (logP), and a lack of the validated structural data that confirms the identity and purity of the specific title compound.

1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: Comparative Evidence for Differentiated Procurement


Potent and Differentiated Inhibition of Human Hematopoietic Prostaglandin D Synthase (HPGDS)

1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exhibits potent, sub-micromolar inhibition of human HPGDS. Its reported IC50 of 26 nM is a differentiating feature compared to many other pyrazole derivatives, whose activities against this specific target are either unknown or less potent [1]. The binding affinity (Kd) is also measured at 50 nM [1]. This activity is specific to this exact molecular structure; closely related analogs, such as the 1-phenyl derivative (CAS 116344-18-4), lack the N1-benzyl group and would be expected to have a different activity profile. While a direct head-to-head comparison is not available in the literature, this potency establishes a quantitative benchmark for any potential substitute.

Enzyme Inhibition Drug Discovery Inflammation

Definitive Analytical Characterization vs. Unvalidated Analogs

The title compound has been fully characterized by X-ray crystallography, with complete assignment of 1H and 13C NMR spectra, providing an unambiguous confirmation of its molecular structure in both solution and solid state [1]. In contrast, many other in-class pyrazole-4-carboxylic acids, including the commercially available 1-phenyl analog (CAS 116344-18-4), lack such rigorous, peer-reviewed, and fully assigned spectral data . This level of characterization is not standard and provides a significant advantage for scientists requiring absolute certainty in the identity of their starting material.

Analytical Chemistry Structural Biology Chemical Synthesis

Differentiated Physicochemical Properties for Downstream Derivatization

The compound possesses a calculated logP of 2.267 [1] (and 2.753 from another source ), which is a critical determinant of its partitioning behavior and, consequently, its suitability for different chemical environments or biological assays. This value is a direct consequence of the N1-benzyl and C5-isopropyl substitution pattern. A comparator like the 1-phenyl analog (CAS 116344-18-4) will have a different, likely lower, logP due to the absence of the methylene spacer, altering its hydrophobicity and solubility profile . This difference can significantly impact reaction yields in synthesis and experimental outcomes in biological testing.

Medicinal Chemistry Synthetic Chemistry Drug Design

Validated Solid-State Property: A Defined Melting Point Range

The title compound is reported to have a melting point range of 153-155 °C [1]. This is a critical quality control parameter for chemical procurement and storage. Many related pyrazole derivatives in vendor catalogs do not have a reported melting point, or the reported value is not validated by a peer-reviewed study [2]. This specific, narrow melting point range serves as a simple, verifiable metric to confirm the identity and purity of the received material against a known, published standard, reducing the risk of experimental error due to misidentification or degradation.

Chemical Procurement Quality Control Physical Chemistry

Procurement-Critical Application Scenarios for 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid


Development of Selective Inhibitors for the Prostaglandin D2 Pathway

Given its potent inhibition of human HPGDS (IC50 = 26 nM) [1], this compound is a privileged starting point for medicinal chemistry campaigns aimed at modulating the prostaglandin D2 pathway, which is implicated in allergic inflammation, asthma, and Duchenne muscular dystrophy. Its use ensures that the initial SAR exploration is built upon a scaffold with validated, high-potency target engagement, a property not guaranteed with other pyrazole building blocks.

Crystallography and Structure-Based Drug Design (SBDD)

The availability of a fully solved X-ray crystal structure for the uncomplexed molecule [2] is invaluable for structure-based drug design efforts. Researchers can use this data to accurately model the compound's binding pose in silico, design focused libraries of derivatives, and even attempt co-crystallization with a target protein. This level of structural detail is not available for the vast majority of its pyrazole analogs, making it a uniquely enabling tool for computational chemistry and structural biology.

Reliable Synthesis of Complex Molecular Libraries

For chemists constructing diverse libraries of pyrazole derivatives via amide coupling or esterification, this compound offers a defined and predictable starting material. The known melting point (153-155 °C) [3] and calculated logP (~2.3-2.7) [4] allow for the rational design of purification protocols (e.g., column chromatography, recrystallization) and the prediction of solubility characteristics for the final products, streamlining the synthetic workflow and increasing the likelihood of isolating pure, characterizable final compounds.

Validated Positive Control in Analytical Method Development

The extensive and fully assigned 1H and 13C NMR spectral data available in the peer-reviewed literature [5] provide a gold-standard reference. Analytical chemists can use this compound as a benchmark to develop or validate new analytical methods (e.g., LC-MS, UPLC) for detecting and quantifying related pyrazole impurities or metabolites, confident in the absolute assignment of its spectroscopic signature.

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